ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE
Overview
Description
ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE is a synthetic organic compound with the molecular formula C16H14Cl2N2O3 and a molecular weight of 353.208 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester linked to a 3,4-dichloroaniline moiety through a carbonyl and amino group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl and amino groups allow it to form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE can be compared with similar compounds such as ETHYL 2-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE and ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE . These compounds share similar structural features but differ in the position of substituents or the presence of additional functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)10-3-5-11(6-4-10)19-16(22)20-12-7-8-13(17)14(18)9-12/h3-9H,2H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOGZCTQGOWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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